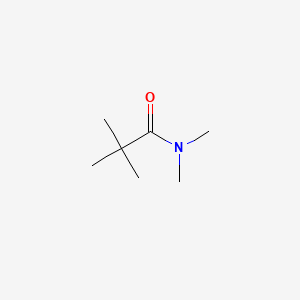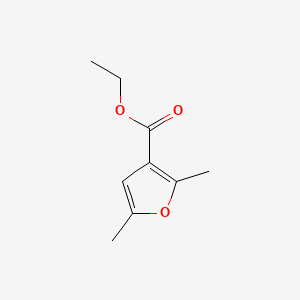
4-Isopropylbenzylamine
Overview
Description
4-Isopropylbenzylamine, also known as 4-IPBA, is an organic compound belonging to the class of amines. It is a colorless liquid with a pungent odor and is used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. 4-IPBA has a wide range of applications in the chemical and pharmaceutical industries, and is also used as a research tool in scientific laboratories.
Scientific Research Applications
1. Catalysis in Chemical Synthesis
- A study by Arnold et al. (2008) discusses novel derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, which have applications as catalysts in amide formation between carboxylic acids and amines. This catalyst shows improved reactivity and is effective under ambient conditions, useful in green chemistry applications (Arnold, Batsanov, Davies, & Whiting, 2008).
2. Synthesis of Unnatural Amino Acids
- Park, Dong, and Shin (2013) developed a method using isopropylamine as an amino donor in ω-transaminase-catalyzed reactions. This technique allows for the asymmetric synthesis of unnatural amino acids, which has potential in various biochemical and pharmaceutical applications (Park, Dong, & Shin, 2013).
3. Proteomics Research
- Greer et al. (2015) demonstrated the use of 4-Plex DiLeu isobaric labels for the relative quantification of urinary proteins in men with Lower Urinary Tract Symptoms (LUTS). This method, involving isobaric labeling of peptides, is significant in large-scale proteomics studies and for identifying potential disease markers (Greer, Hao, Nechyporenko, Lee, Vezina, Ricke, Marker, Bjorling, Bushman, & Li, 2015).
4. Enzyme Inhibition Studies
- Vullo et al. (2004) explored the inhibition of mitochondrial isozyme carbonic anhydrase V with aromatic and heterocyclic sulfonamides, including isopropylamine derivatives. Such studies contribute to understanding enzyme mechanisms and developing new therapeutic agents for conditions like obesity (Vullo, Franchi, Gallori, Antel, Scozzafava, & Supuran, 2004).
5. Analytical Chemistry and Biomarker Research
- Sabbioni et al. (2012) synthesized amino acid adducts of 4,4'-methylenediphenyl diisocyanate, demonstrating methods for creating standards for biomarker analysis. These methods are crucial for monitoring exposure to chemicals and understanding their impact on human health (Sabbioni, Dongari, Schneider, & Kumar, 2012).
Safety and Hazards
4-Isopropylbenzylamine can cause skin and eye irritation and may cause respiratory irritation. It is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Mechanism of Action
Target of Action
It has been found to produce toxicity via increasing nitric oxide in vitro . The toxicity-related targets were investigated in SN4741, SH-SY5Y, or PC12 cell lines that model neurons .
Mode of Action
It is known to increase nitric oxide in vitro, which suggests that it may interact with nitric oxide synthase enzymes or related pathways .
Biochemical Pathways
The increase in nitric oxide suggests that it may affect pathways related to nitric oxide synthesis and signaling .
Result of Action
The toxicity of 4-Isopropylbenzylamine has been studied, and it has been found to produce toxicity via increasing nitric oxide in vitro .
Biochemical Analysis
Cellular Effects
The effects of 4-Isopropylbenzylamine on cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of nitric oxide synthase, leading to changes in nitric oxide levels within cells. This modulation can impact various cellular functions, including vasodilation, neurotransmission, and immune response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. Additionally, it can inhibit or activate certain enzymes, leading to changes in gene expression and protein synthesis. For example, this compound has been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including oxidative stress and cellular damage. These findings highlight the importance of dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interaction between this compound and metabolic enzymes is crucial for understanding its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. For example, this compound can be transported across cell membranes by organic cation transporters, influencing its intracellular concentration and activity .
Properties
IUPAC Name |
(4-propan-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSHYGCCYVPRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195997 | |
| Record name | Benzylamine, p-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4395-73-7 | |
| Record name | Benzylamine, p-isopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4395-73-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzylamine, p-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Isopropylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[3-(Trifluoromethyl)phenyl]methanethiol](/img/structure/B1295282.png)









